



PF-06649298: Application Notes and Protocols for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **PF-06649298**, a potent and selective inhibitor of the sodium-coupled citrate transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5).[1] These guidelines are intended to assist in the design and execution of experiments investigating cellular metabolism and the therapeutic potential of SLC13A5 inhibition.

Product Information

PF-06649298 is a small molecule inhibitor that targets SLC13A5, a key transporter of extracellular citrate into cells, particularly in the liver and brain.[1] By blocking this transporter, **PF-06649298** serves as a valuable tool for studying the roles of citrate in metabolic pathways such as glycolysis, lipid synthesis, and glucose metabolism.[2][3] Its state-dependent, allosteric inhibition mechanism makes it a specific probe for investigating the function of SLC13A5.[4]

Solubility and Storage

Proper handling and storage of **PF-06649298** are crucial for maintaining its stability and efficacy in experimental settings. It is recommended to prepare a high-concentration stock solution in DMSO, which can then be diluted to the final desired concentration in aqueous buffers or cell culture media.[5]



Solvent	Maximum Concentration	Storage of Stock Solution
DMSO	100 mg/mL (339.74 mM)	-20°C for up to 1 month or -80°C for up to 6 months.[5] Avoid repeated freeze-thaw cycles.[5]

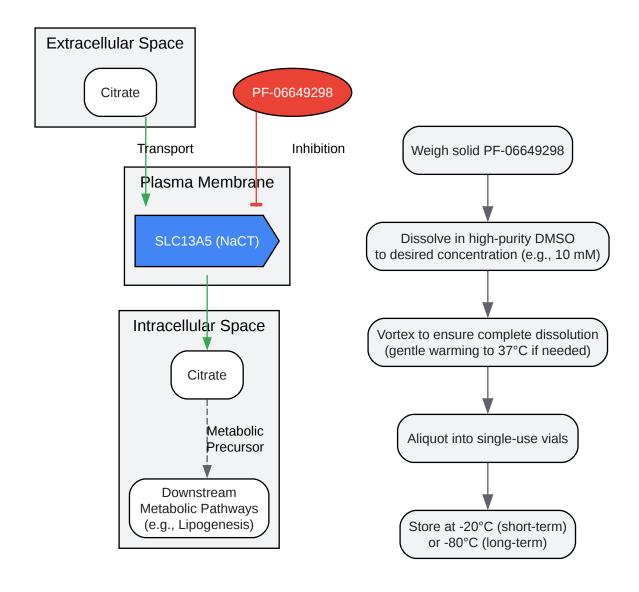
Note: When preparing the stock solution, ensure the compound is fully dissolved by vortexing. Gentle warming to 37°C may be applied if necessary.[5] For aqueous solutions, be aware that **PF-06649298** has limited solubility, and precipitation may occur if the final concentration is too high.[5] It is advisable to maintain the final DMSO concentration in cell-based assays between 0.1% and 0.5% to avoid solvent-induced cytotoxicity.[5]

Signaling Pathway and Mechanism of Action

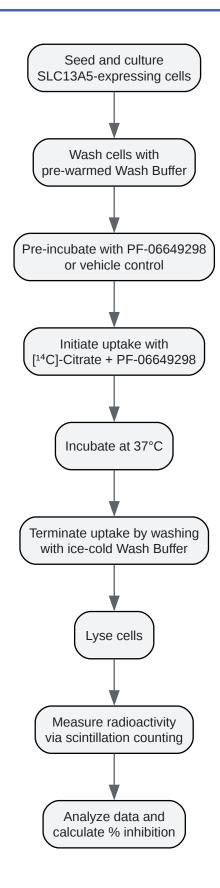
PF-06649298 acts as an allosteric, state-dependent inhibitor of the SLC13A5 transporter.[4] This means its inhibitory potency is significantly influenced by the concentration of citrate.[4] The binding of **PF-06649298** is thought to lock the transporter in an inward-facing conformation, thereby preventing the transport of citrate from the extracellular space into the cytoplasm.[6]

The inhibition of SLC13A5 by **PF-06649298** has significant downstream effects on cellular metabolism. Reduced intracellular citrate levels can impact de novo lipogenesis and gluconeogenesis.[6]









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